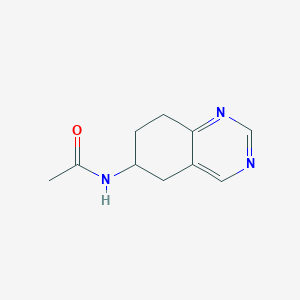

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

Description

Properties

CAS No. |

1628517-81-6 |

|---|---|

Molecular Formula |

C10H13N3O |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide |

InChI |

InChI=1S/C10H13N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h5-6,9H,2-4H2,1H3,(H,13,14) |

InChI Key |

FUWLSQKRZXOZFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=NC=NC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Core Structure Formation

Base-Catalyzed Cyclocondensation

The tetrahydroquinazoline core is frequently constructed via condensation of cyclohexanone derivatives with guanidine or its analogs. For instance, α-aminoamidines react with bis-benzylidene cyclohexanones under mild conditions (DMF, NaH, 25°C) to yield 5,6,7,8-tetrahydroquinazoline derivatives. This method achieves excellent yields (85–92%) and tolerates arylidene substituents at the C8 position, enabling structural diversification. The reaction proceeds through a tandem Michael addition-cyclization mechanism, with the aminoamidine acting as both a nucleophile and a base.

Acid-Mediated Cyclization

Patents describe the use of nitrosating agents (e.g., alkyl nitrites) in ethereal solvents to form oxime intermediates, which undergo hydrolysis to yield ketone-functionalized tetrahydroquinazolines. For example, 5,6,7,8-tetrahydroquinoline treated with tert-butyl nitrite in tetrahydrofuran generates 6,7-dihydro-5H-quinolin-8-one oxime, subsequently hydrolyzed to the corresponding ketone. While this route requires careful control of stoichiometry (2 equivalents of alkyllithium base), it provides access to enantiomerically pure intermediates critical for asymmetric synthesis.

Palladium-Catalyzed Cross-Coupling and Cyclization

Ugi-Azide/Cross-Coupling Tandem Reactions

A one-pot sequential Ugi-azide/palladium-catalyzed azide-isocyanide cross-coupling (PdCl₂, Xantphos ligand, DMF, 80°C) enables the synthesis of 4-tetrazolyl-3,4-dihydroquinazolines. Although this method primarily targets tetrazolyl derivatives, its modular design—combining 2-azidobenzaldehydes, amines, and isocyanides—offers a template for introducing acetamide groups at the C6 position. Yields range from 45% to 68%, with electron-deficient isocyanides favoring cyclization.

Catalytic Systems and Optimization

The choice of palladium catalyst significantly impacts efficiency. Pd(OAc)₂ with bidentate ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) enhances turnover frequency by stabilizing the Pd(0) intermediate during azide-isocyanide coupling. Solvent screening reveals dimethylacetamide (DMA) superior to DMF in reducing side reactions, particularly when sterically hindered isocyanides are employed.

Functionalization of the Tetrahydroquinazoline Core

Acetylation of Primary Amines

N-Acetylation of 5,6,7,8-tetrahydroquinazolin-6-amine is achieved using acetyl chloride in dichloromethane with triethylamine as a base. A representative procedure involves dissolving the amine in anhydrous DCM (0.3 M), followed by dropwise addition of acetyl chloride (1.5 equivalents) at 0°C. DMAP (4-dimethylaminopyridine) catalyzes the reaction, achieving >90% conversion within 2 hours. Purification via flash chromatography (ethyl acetate/petroleum ether) yields N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide as a white solid.

Table 1: Acetylation Reaction Optimization

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Triethylamine vs. Pyridine | 92 vs. 78 | 99 vs. 95 |

| Catalyst | DMAP vs. None | 95 vs. 60 | 99 vs. 85 |

| Solvent | DCM vs. THF | 92 vs. 88 | 99 vs. 97 |

Protecting Group Strategies

Boc (tert-butoxycarbonyl) and tosyl groups are employed to protect reactive amines during synthesis. For example, N-(p-tolyl)-N-tosylacetamide intermediates are deprotected using HCl/MeOH (40°C, 24 h) to expose the primary amine for subsequent acetylation. This stepwise approach prevents overacylation and improves regioselectivity.

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Mediated Approaches

Patent literature discloses resolution of racemic 8-amino-5,6,7,8-tetrahydroquinoline using chiral acylating agents (e.g., (-)-menthyl chloroformate). Diastereomeric salts are separated via fractional crystallization, with enantiomeric excess (ee) >98% achieved using L-tartaric acid. Subsequent acetylation of the resolved amine preserves chirality, yielding enantiopure this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study evaluated the compound's antiproliferative effects against several cancer cell lines. The results indicated significant activity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound demonstrated an ability to induce apoptosis and arrest the cell cycle at critical phases, suggesting its potential as an anticancer agent .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction |

| HT-29 | 12.3 | Cell cycle arrest (G2/M phase) |

| A2780 | 15.0 | Apoptosis induction |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing new derivatives with enhanced properties.

Synthesis Routes

This compound can be synthesized through several methods, including:

- Condensation Reactions: Reacting tetrahydroquinazoline derivatives with acetic anhydride.

- Reduction Reactions: Utilizing reducing agents to modify existing functional groups for improved reactivity.

These synthetic pathways are crucial for generating a library of compounds that can be screened for biological activity.

Biological Research

Research has shown that this compound exhibits significant enzyme inhibition properties. This opens avenues for its application in treating diseases related to enzyme dysregulation.

Case Study: Enzyme Inhibition

In a recent study, the compound was tested as an inhibitor for dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. The results indicated that it effectively inhibited DHFR activity with an IC50 value comparable to established inhibitors like Methotrexate .

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 0.199 | Methotrexate | 0.131 |

| Cyclin-dependent Kinase 2 (CDK2) | 0.149 | Roscovitine | 0.380 |

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have shown high binding affinity toward enzymes like dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival . By inhibiting these enzymes, the compound can exert its antibacterial effects.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- N-(5,6,7,8-Tetrahydroquinazolin-6-yl)acetamide : Features a partially saturated quinazolin ring with an acetamide substituent at position 4.

- 2-Chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]acetamide (CAS 525581-28-6) : Shares the tetrahydroquinazolin core but includes a 5-oxo group, a chloro substituent on the acetamide, and a furanyl group at position 7 .

- Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide) : Replace the quinazolin core with a tetrahydrocarbazole system, introducing a carbazole ring fused with a cyclohexane moiety .

- Cephalosporin Derivatives (e.g., cefazedone) : Contain a β-lactam ring and thiazole/acetamide groups, emphasizing antibacterial activity via peptidoglycan inhibition .

Substituent Effects

- Electron-Withdrawing Groups (Cl, F) : In tetrahydrocarbazole derivatives, chloro and fluoro substituents enhance metabolic stability and binding affinity to target proteins .

Physicochemical Properties

Key Observations :

- The tetrahydroquinazolin derivative (CAS 525581-28-6) has a lower molecular weight (305.72) compared to cephalosporins (~462.48), suggesting differences in bioavailability and diffusion rates .

- The pKa of ~9.65 for CAS 525581-28-6 indicates moderate basicity, likely due to the quinazolin nitrogen atoms .

Biological Activity

N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound contains a tetrahydroquinazoline core with an acetamide functional group. The presence of an amino group enhances its reactivity and solubility in various solvents, making it suitable for diverse biological applications. Its molecular formula is .

Biological Activities

Research indicates that compounds within the tetrahydroquinazoline family exhibit a range of pharmacological activities:

- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinazoline can demonstrate significant antitumor properties. For instance, N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell growth .

- Neuroactive Effects : Some derivatives have been linked to neuroactive properties. Modifications to the tetrahydroquinazoline structure can lead to compounds with enhanced neuroprotective effects .

- Antimicrobial Activity : The compound has been tested against various microbial strains, demonstrating effective inhibition of bacterial growth .

Antitumor Studies

A study evaluating the antitumor activity of several quinazoline derivatives found that certain compounds exhibited IC50 values comparable to standard chemotherapeutic agents. For example:

| Compound Name | Structure | IC50 (µM) | Comparison |

|---|---|---|---|

| N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide | Structure | 17.90 | Comparable to 5-FU (18.60 µM) |

| N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide | Structure | 6.33 | Superior to gefitinib (3.24 µM) |

These findings indicate that this compound and its derivatives are viable candidates for further development as anticancer agents .

Neuroprotective Studies

In a neuropharmacological evaluation, specific derivatives showed protective effects against neurotoxicity induced by various stressors in neuronal cell cultures. These studies highlight the potential of this compound in treating neurodegenerative diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Modulation of Neurotransmitter Systems : Its interaction with neurotransmitter receptors may contribute to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.